2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Fluorobenzene Derivatives : The use of 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride and related compounds in organic synthesis facilitates the preparation of high-purity fluorobenzene derivatives. A notable example is the synthesis of 1-chloro-2,6-difluorobenzene, highlighting the role of sulfonyl chloride in directing fluorine substitution to achieve specific isomers. This method proves advantageous for generating intermediates used in pharmaceutical and agricultural applications, showcasing the utility of sulfonyl chloride derivatives in enhancing selectivity and yield in complex synthesis routes (Moore, 2003).
Fluoronitrobenzene-sulfonyl Chlorides : The synthesis of fluoronitrobenzenesulfonyl chlorides demonstrates the adaptability of sulfonyl chloride chemistry for producing novel compounds. These compounds, prepared from difluoronitrobenzenes, serve as versatile intermediates for further chemical transformations, underlining the importance of sulfonyl chloride derivatives in creating functionalized materials for potential use in a variety of chemical contexts (Zhersh et al., 2010).
Advanced Material Synthesis : The development of advanced materials, such as carboxylated poly(ether sulfone)s, illustrates the broader application of sulfonyl chloride derivatives. The copolymerization of specific sulfonyl chlorides with other monomers leads to polymers with unique properties, indicating the potential of these compounds in the synthesis of high-performance materials (Weisse, Keul, & Höcker, 2001).
Catalysis and Chemical Reactions
Organometallic Chemistry : In organometallic chemistry, partially fluorinated benzenes, including derivatives synthesized from sulfonyl chlorides, are recognized for their role as solvents or ligands. Their weak coordination to metal centers, due to the electron-withdrawing effect of fluorine, makes them suitable for use in transition-metal-based catalysis, offering a pathway to explore novel catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Environmental Remediation : The application of sulfonyl chloride derivatives in environmental remediation is highlighted by the oxidation of persistent organic pollutants using advanced oxidation processes. The transformation rates of such pollutants in the presence of sulfonyl chloride-based reagents indicate the feasibility of these compounds in in-situ groundwater remediation techniques, pointing towards innovative solutions for environmental cleanup efforts (Park et al., 2016).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-4(9)1-2-5(6)14-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJHQWQEYHAZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
1261862-25-2 | |
Record name | 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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